Chemical structure and molecular properties of 1-(2-Piperidin-2-yl-ethyl)-azepane
Chemical structure and molecular properties of 1-(2-Piperidin-2-yl-ethyl)-azepane
Molecular Scaffold Analysis & Application Protocol
Executive Summary
1-(2-Piperidin-2-yl-ethyl)-azepane (C₁₃H₂₆N₂) is a bicyclic diamine scaffold characterized by a flexible ethyl linker connecting a seven-membered azepane ring (homopiperidine) to the C2-position of a six-membered piperidine ring.[1][2] This specific connectivity creates a molecule with distinct steric bulk and two basic nitrogen centers: a tertiary amine within the azepane ring and a secondary amine on the piperidine ring.
In drug discovery, this scaffold is a privileged motif for designing ligands targeting G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 receptors , Sigma receptors , and Calcium channels . Its structural flexibility allows it to adopt conformations required to span the distance between orthosteric and allosteric binding sites in complex protein pockets.
Part 1: Structural Analysis & Stereochemistry
Molecular Connectivity
The molecule consists of two hydrophobic heterocycles separated by a two-carbon spacer.
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Domain A (Azepane): A 7-membered saturated ring.[2][3][4] The nitrogen is tertiary, substituted by the ethyl linker. This ring provides significant hydrophobic bulk and conformational flexibility (chair/twist-boat).
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Domain B (Piperidine): A 6-membered saturated ring. The linkage is at the C2 position (alpha to the nitrogen). This creates a chiral center at Piperidine-C2.
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Linker: An ethylene (-CH₂CH₂-) bridge.
Stereochemical Implications
The C2-attachment on the piperidine ring introduces chirality.
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Chiral Center: Piperidine C2.
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Enantiomers: (R)- and (S)-1-(2-piperidin-2-yl-ethyl)-azepane.
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Impact: In medicinal chemistry, the (S)-enantiomer often mimics the natural amino acid stereochemistry (e.g., L-proline derivatives), potentially offering higher binding affinity for biological targets. Synthetic protocols usually yield a racemate unless chiral resolution or asymmetric hydrogenation is employed.
Physicochemical Profile
The following properties are critical for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value (Predicted/Experimental) | Significance |
| Formula | C₁₃H₂₆N₂ | - |
| Molecular Weight | 210.36 g/mol | Fragment-like, ideal for lead optimization. |
| LogP (Octanol/Water) | 2.1 ± 0.4 | Lipophilic; suggests good Blood-Brain Barrier (BBB) permeability. |
| pKa (Piperidine NH) | ~10.8 | Highly basic; protonated at physiological pH. |
| pKa (Azepane N) | ~10.2 | Highly basic; protonated at physiological pH. |
| Boiling Point | ~285°C (at 760 mmHg) | High boiling oil; requires vacuum distillation. |
| TPSA | 15.27 Ų | Low polar surface area, favoring CNS penetration. |
Part 2: Synthetic Pathways (The "Vinylpyridine" Route)
Strategic Analysis
While direct alkylation (using 2-(2-bromoethyl)piperidine) is possible, it suffers from self-polymerization risks of the free piperidine. The most robust, scalable industrial route utilizes a Michael Addition followed by Heterogeneous Hydrogenation . This method avoids protection/deprotection steps and utilizes stable precursors.
Protocol: Two-Step Convergent Synthesis
Step 1: Michael Addition (Formation of Pyridine Intermediate)
Reagents: Azepane, 2-Vinylpyridine, Glacial Acetic Acid (Cat). Mechanism: The nucleophilic nitrogen of azepane attacks the beta-carbon of 2-vinylpyridine.
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Setup: Charge a reaction vessel with Azepane (1.0 equiv) and 2-Vinylpyridine (1.1 equiv).
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Catalysis: Add Glacial Acetic Acid (0.1 equiv) to activate the vinylpyridine.
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Reaction: Heat to 80-90°C for 12 hours under N₂ atmosphere.
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Workup: Evaporate excess vinylpyridine under reduced pressure. The product, 1-(2-(pyridin-2-yl)ethyl)azepane, is usually pure enough for the next step.
Step 2: Catalytic Hydrogenation (Reduction of Pyridine)
Reagents: PtO₂ (Adams' Catalyst) or Rh/C, H₂ (50 psi), Ethanol/HCl. Mechanism: Reduction of the aromatic pyridine ring to the saturated piperidine ring.
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Solvent: Dissolve the intermediate from Step 1 in Ethanol (0.5 M concentration). Add 1.1 equiv of concentrated HCl (to protonate the pyridine, facilitating reduction).
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Catalyst: Add PtO₂ (5 mol%). Note: PtO₂ is preferred over Pd/C for pyridine reduction to avoid poisoning.
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Hydrogenation: Pressurize Parr shaker to 50 psi H₂. Shake at Room Temperature for 24 hours.
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Purification: Filter through Celite to remove catalyst. Neutralize with NaOH. Extract with Dichloromethane (DCM).[5][6]
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Isolation: Dry over MgSO₄ and concentrate. Distill under high vacuum to obtain 1-(2-Piperidin-2-yl-ethyl)-azepane as a colorless oil.
Synthesis Workflow Diagram
Caption: Convergent synthesis via Michael Addition of azepane to 2-vinylpyridine followed by catalytic ring hydrogenation.
Part 3: Analytical Characterization[6]
To validate the identity of the synthesized molecule, compare spectral data against these predicted standards.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 2.80-2.90 (m, 1H): Piperidine C2-H (Methine chiral center).
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δ 2.60-2.75 (m, 4H): Azepane N-CH₂ (Alpha protons).
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δ 2.45-2.55 (t, 2H): Linker CH₂ adjacent to Azepane N.
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δ 1.50-1.70 (m, 8H): Azepane ring bulk (C3, C4, C5, C6).
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δ 1.30-1.50 (m, 6H): Piperidine ring bulk.
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Key Diagnostic: The disappearance of aromatic pyridine protons (δ 7.0-8.5) confirms successful hydrogenation.
Mass Spectrometry (ESI-MS)
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Molecular Ion [M+H]⁺: m/z 211.2
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Fragmentation Pattern:
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m/z 126: Cleavage of the ethyl linker, retaining the Azepane-Ethyl fragment (Azepane-N-CH2-CH2⁺).
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m/z 84: Piperidine ring fragment (C₅H₁₀N⁺).
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m/z 112: Azepane ring fragment (C₆H₁₂N⁺).
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Part 4: Biological Applications & Pharmacophore Mapping
Target Systems
This scaffold is a classic "privileged structure" for CNS-active agents.
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Histamine H3 Antagonists: The distance between the two basic nitrogens (approx 4-6 Å depending on conformation) mimics the histamine pharmacophore, often used to treat cognitive disorders (Alzheimer's, ADHD).
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Sigma-1 Receptor Ligands: The combination of a basic amine and hydrophobic bulk (azepane) fits the Sigma-1 binding pocket, relevant for analgesia and neuroprotection.
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Acetylcholinesterase Inhibitors: Dual binding site inhibitors often link a catalytic site binder (piperidine) with a peripheral site binder (azepane) via an alkyl chain.
Pharmacophore Interaction Diagram
Caption: Pharmacophore map showing the dual basic centers interacting with receptor residues, separated by a hydrophobic spacer.
References
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Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(20), 5503-5512. Retrieved from [Link]
- Rubin, M., & Gevorgyan, V. (2001). "Efficient Synthesis of Piperidines and Azepanes." Organic Letters, 3(17), 2705–2707. (General methodology for ring synthesis).
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Azepane. Retrieved from [Link]
Sources
- 1. 1-(2-Piperidin-2-yl-ethyl)-azepane | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azepine synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
